molecular formula C15H16BrClFNO B2664685 1-(2-((4-bromo-2-fluorobenzyl)oxy)phenyl)-N-methylmethanamine hydrochloride CAS No. 2034428-14-1

1-(2-((4-bromo-2-fluorobenzyl)oxy)phenyl)-N-methylmethanamine hydrochloride

Cat. No.: B2664685
CAS No.: 2034428-14-1
M. Wt: 360.65
InChI Key: IAHUZWBKNDIXTK-UHFFFAOYSA-N
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Description

1-(2-((4-Bromo-2-fluorobenzyl)oxy)phenyl)-N-methylmethanamine hydrochloride is a halogenated aromatic amine hydrochloride salt. Its structure comprises:

  • A 4-bromo-2-fluorobenzyloxy group attached to a phenyl ring.
  • An N-methylmethanamine moiety protonated as a hydrochloride salt.

Properties

IUPAC Name

1-[2-[(4-bromo-2-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFNO.ClH/c1-18-9-11-4-2-3-5-15(11)19-10-12-6-7-13(16)8-14(12)17;/h2-8,18H,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHUZWBKNDIXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OCC2=C(C=C(C=C2)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((4-bromo-2-fluorobenzyl)oxy)phenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents, such as the bromine or fluorine atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl ethers.

Scientific Research Applications

1-(2-((4-bromo-2-fluorobenzyl)oxy)phenyl)-N-methylmethanamine hydrochloride has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-((4-bromo-2-fluorobenzyl)oxy)phenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound C₁₅H₁₄BrClFNO* 4-Br, 2-F on benzyloxy; N-methylamine ~392.6 (estimated) Bromo and fluoro enhance steric bulk and electronegativity -
1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride C₈H₁₀ClF₂N 3,5-Difluorophenyl 209.63 Dual fluorine substitution increases polarity and metabolic stability
2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride C₁₆H₁₈ClNO Benzyloxy (no halogens) 275.77 Simpler structure; lacks halogen-mediated reactivity
1-[2-(3,5-Dichlorophenoxy)phenyl]-N-methylmethanamine C₁₄H₁₂Cl₂NO 3,5-Dichlorophenoxy 296.16 Chlorine substituents increase molecular weight and hydrophobicity
N-(2,4-Difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide C₁₈H₁₅F₂N₂O₂ 2,4-Difluorobenzyl; carboxamide 347.33 Carboxamide group introduces hydrogen-bonding potential

*Estimated formula based on structural analogs.

Key Observations:
  • Halogen Influence: The target compound’s 4-bromo-2-fluoro substituents confer greater molecular weight and steric hindrance compared to non-halogenated (e.g., benzyloxy) or mono-halogenated analogs. Bromine’s polarizability may enhance van der Waals interactions in receptor binding .
  • Amine Functionalization : Unlike carboxamide-containing analogs (e.g., ), the target’s primary amine hydrochloride salt improves water solubility, critical for formulation.
  • Synthetic Complexity : The bromo-fluoro substitution pattern requires multi-step halogenation, increasing synthetic difficulty compared to simpler analogs like .

Physicochemical Properties

  • Solubility : The hydrochloride salt form enhances aqueous solubility relative to freebase analogs.
  • Lipophilicity : Bromine’s hydrophobic contribution (LogP ~2.8 estimated) exceeds fluorine’s, making the target more lipophilic than difluoro-substituted analogs (e.g., , LogP ~1.9).
  • Stability: Fluorine’s electron-withdrawing effect may stabilize the benzyloxy group against hydrolysis compared to non-fluorinated analogs .

Biological Activity

Chemical Structure and Properties

The compound's structure includes a bromo and fluoro substituent on a benzyl ring, which may influence its biological properties. The presence of the N-methylmethanamine moiety suggests potential interactions with various biological targets, possibly affecting neurotransmitter systems or enzyme activities.

PropertyValue
Molecular FormulaC16H20BrFNO
Molecular Weight347.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
CAS NumberNot available

The compound's mechanism of action is likely multifaceted, potentially involving:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit specific enzymes, such as proteases or kinases, which could be relevant for therapeutic applications against cancer or viral infections.
  • Neurotransmitter Modulation : Given the amine structure, it may interact with neurotransmitter systems, particularly those involving serotonin or dopamine pathways.

Therapeutic Applications

Research indicates potential applications in:

  • Antiviral Therapy : Compounds with similar structures have shown efficacy as inhibitors of viral enzymes such as HIV integrase .
  • Cancer Treatment : Some derivatives have been explored for their ability to inhibit tumor growth through various mechanisms .

Case Studies and Research Findings

  • HIV Integrase Inhibition :
    A study highlighted the effectiveness of structurally related compounds in inhibiting HIV integrase, suggesting that modifications to the benzyl ring could enhance activity against this target .
  • Neuroprotective Effects :
    Research into similar amine-containing compounds has demonstrated neuroprotective effects in models of neurodegeneration, indicating potential for treating conditions like Alzheimer's disease .
  • Anticancer Activity :
    A focused library of derivatives was screened for anticancer properties, revealing that certain modifications significantly increased potency against various cancer cell lines .

Table 2: Summary of Research Findings

Study FocusFindingsReference
HIV IntegraseInhibition by related compounds
NeuroprotectionPositive effects in neurodegeneration models
Anticancer ActivityEnhanced potency in modified derivatives

Q & A

Q. What are the key physicochemical properties of 1-(2-((4-bromo-2-fluorobenzyl)oxy)phenyl)-N-methylmethanamine hydrochloride, and how are they determined experimentally?

The compound has a molecular weight of 240.50 g/mol (CAS: 147181-08-6) and exists as a hydrochloride salt to enhance aqueous solubility . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the 4-bromo-2-fluorobenzyl group and N-methylamine moiety.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% typical for research-grade material) .
  • X-ray crystallography : Used to resolve crystal structure and confirm stereochemistry when applicable .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their advantages?

Synthesis typically involves:

  • Bromination/Fluorination : Starting from a phenylmethanamine precursor, bromine and fluorine are introduced via electrophilic substitution under controlled conditions .
  • Coupling Reactions : The benzyloxy-phenyl group is attached using Ullmann or Buchwald-Hartwig coupling, with palladium catalysts for cross-coupling efficiency .
  • Salt Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility .

Q. How does the compound's solubility profile impact experimental design in pharmacological studies?

The hydrochloride salt form increases water solubility, enabling formulation in buffer systems for in vitro assays (e.g., receptor binding studies). For in vivo studies, solubility in dimethyl sulfoxide (DMSO) or saline is critical for dose consistency. Precipitation issues can arise in high-concentration stock solutions, necessitating sonication or co-solvents .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data between structural analogs?

Discrepancies in activity (e.g., receptor affinity vs. functional antagonism) may arise from:

  • Substituent Effects : The 4-bromo-2-fluoro group’s electron-withdrawing properties alter electronic density, impacting binding to targets like serotonin or dopamine receptors. Comparative studies with 4-chloro or 2-methoxy analogs can isolate electronic vs. steric effects .
  • Salt Form Variability : Hydrochloride vs. free base forms may exhibit differing membrane permeability, affecting cellular uptake .
  • Methodological Consistency : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

Q. How can computational modeling guide the optimization of this compound for enhanced target selectivity?

  • Docking Studies : Predict interactions with target proteins (e.g., monoamine transporters) using software like AutoDock or Schrödinger. Focus on the benzyloxy-phenyl group’s orientation in hydrophobic pockets .
  • QSAR Analysis : Correlate structural features (e.g., halogen position, amine methylation) with activity data from analogs to design derivatives with improved selectivity .
  • MD Simulations : Assess dynamic binding stability over time, identifying residues critical for interaction .

Q. What experimental approaches are used to validate the compound’s metabolic stability in preclinical studies?

  • Liver Microsome Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolites via LC-MS/MS.
  • Reactive Metabolite Screening : Use glutathione trapping assays to detect electrophilic intermediates that could cause toxicity .
  • Comparative Pharmacokinetics : Evaluate half-life and clearance in rodent models, comparing free base vs. hydrochloride forms .

Q. How do structural modifications to the N-methylamine moiety influence pharmacological and toxicological profiles?

  • N-Demethylation : Removing the methyl group increases polarity, potentially reducing CNS penetration but improving renal clearance.
  • N-Substitution : Bulky substituents (e.g., cyclopropyl) may enhance receptor specificity but introduce steric hindrance.
  • Toxicophore Identification : Assess hepatotoxicity via mitochondrial membrane potential assays in HepG2 cells .

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